molecular formula C10H12D9NO4.HCl B1574516 Miglustat - d9 hydrochloride

Miglustat - d9 hydrochloride

Cat. No.: B1574516
M. Wt: 264.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Deuterium (B1214612) Incorporation into Miglustat (B1677133) for Research Applications

The incorporation of deuterium into the Miglustat molecule to create Miglustat-d9 hydrochloride is a deliberate strategy to enhance its utility in research. veeprho.com Deuterium, having a neutron in its nucleus in addition to a proton, is about twice as heavy as protium (B1232500) (the common isotope of hydrogen). wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. musechem.com

The primary rationales for deuterating Miglustat are:

Kinetic Isotope Effect (KIE): The stronger C-D bond is harder to break in enzyme-catalyzed reactions. wikipedia.org This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolism of a drug at the site of deuteration. wikipedia.orgnih.gov By strategically placing deuterium atoms on the butyl side chain of Miglustat, which is susceptible to metabolic breakdown, researchers can create a more metabolically stable version of the compound.

Improved Pharmacokinetic Profile: Slowing down metabolism can lead to a longer drug half-life, reduced clearance, and increased systemic exposure. This can provide a more sustained therapeutic effect and potentially allow for different dosing regimens in preclinical studies. simsonpharma.com

Internal Standard for Bioanalysis: Miglustat-d9 hydrochloride is widely used as an internal standard for the accurate quantification of Miglustat in biological samples such as plasma and tissue. veeprho.comlabchem.com.my Its nearly identical physicochemical properties to Miglustat ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation by a mass spectrometer. vivanls.comveeprho.com

The table below summarizes the key properties distinguishing protium from deuterium and the resulting implications for drug research.

PropertyProtium (¹H)Deuterium (²H or D)Implication in Drug Research
Atomic Mass ~1 amu~2 amuAllows for differentiation by mass spectrometry.
Bond Strength (C-X) WeakerStrongerLeads to the kinetic isotope effect, slowing metabolism. musechem.com
Natural Abundance ~99.98%~0.015%Deuterated compounds are synthetically produced for research. musechem.com
Radioactivity Non-radioactiveNon-radioactiveSafe for use in a wide range of in vitro and in vivo studies. moravek.com

Overview of Key Research Areas and Unanswered Questions Regarding Miglustat - d9 Hydrochloride

Research involving Miglustat-d9 hydrochloride primarily revolves around its application as a tool to study its parent compound, Miglustat. Key research areas include:

Pharmacokinetic and Metabolism Studies: A major application is in comparative pharmacokinetic studies to understand how deuteration affects the absorption, distribution, metabolism, and excretion of Miglustat. veeprho.commedchemexpress.com Studies have investigated the pharmacokinetic profile of Miglustat in animal models like rats, noting its distribution to key tissues including the central nervous system. nih.gov

Bioanalytical Method Development: Significant research effort is dedicated to developing and validating sensitive and accurate analytical methods, typically LC-MS/MS, for quantifying Miglustat in various biological matrices, using Miglustat-d9 as an internal standard. researchgate.net

Lysosomal Storage Disease Research: As Miglustat is used in the treatment of lysosomal storage diseases like Gaucher disease and Niemann-Pick type C (NP-C) disease, its deuterated analog is a critical tool in preclinical research aimed at understanding the drug's efficacy and mechanism in these conditions. google.comnih.govnih.govgoogle.com

Despite its utility, some research questions remain:

Metabolic Switching: While deuteration slows metabolism at the labeled site, it is important to investigate if this leads to "metabolic switching," where the body metabolizes the drug through alternative pathways, potentially forming different metabolites. cdnsciencepub.com

Full Pharmacodynamic Impact: While pharmacokinetic changes are well-documented, the full extent to which these alterations impact the pharmacodynamic (the drug's effect on the body) profile of Miglustat requires further exploration.

Long-term Stability in Biological Systems: Further studies could investigate the long-term stability of the deuterium label in vivo to ensure it does not exchange with protons over time, which could affect the interpretation of long-duration studies.

Contextual Role of Deuterated Miglustat in Preclinical Research Methodologies

In the landscape of preclinical research, Miglustat-d9 hydrochloride serves a precise and vital role. Preclinical studies aim to establish the initial efficacy and safety profile of a new drug candidate before it is tested in humans.

The role of deuterated Miglustat in this context includes:

Establishing a Robust Bioanalytical Foundation: The use of Miglustat-d9 as an internal standard is fundamental to generating reliable data in preclinical pharmacokinetic and toxicokinetic studies. veeprho.com Accurate measurement of drug concentration in blood and tissues is essential for correlating exposure with efficacy and toxicity.

Investigating Metabolic Stability: Preclinical studies often use in vitro systems like liver microsomes to predict human metabolism. google.com Comparing the metabolic breakdown of Miglustat versus Miglustat-d9 in these systems provides early insights into the potential for improving the drug's metabolic profile through deuteration. clearsynth.comgoogle.com For example, a patent for deuterated compounds related to ibiglustat (B608041) (a similar GCS inhibitor) demonstrated increased stability in rat and dog microsomes compared to the non-deuterated form. google.comgoogle.com

Facilitating Animal Model Studies: By providing a reliable way to measure drug levels, Miglustat-d9 supports studies in animal models of diseases like Gaucher and NP-C. google.com This allows researchers to accurately assess how much drug reaches the target tissues and correlate it with the observed therapeutic effects. nih.gov

The development of deuterated compounds represents a strategic approach in medicinal chemistry to optimize drug properties. nih.govnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this strategy. medchemexpress.commedium.comresearchgate.net Miglustat-d9 hydrochloride fits within this paradigm as a research tool that not only facilitates the study of its parent drug but also represents a potential strategy for developing next-generation analogs with improved therapeutic profiles. google.com

Properties

Molecular Formula

C10H12D9NO4.HCl

Molecular Weight

264.79

Synonyms

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Strategies for Research Compounds

Synthetic Routes for the Preparation of Miglustat (B1677133) Core Structure

The core structure of Miglustat, N-butyl-1,5-dideoxy-1,5-imino-D-glucitol (also known as N-butyl-deoxynojirimycin or NB-DNJ), is a derivative of 1-deoxynojirimycin (B1663644) (DNJ), an iminosugar. hilarispublisher.comwikipedia.org Numerous synthetic strategies have been developed to access the DNJ scaffold and its N-alkylated derivatives. mdpi.com

A common approach starts from D-glucose or its derivatives. hilarispublisher.comscielo.br One patented method describes the synthesis of 1,5-(n-butylimino)-1,5-dideoxy-D-glucitol from L-sorbose. justia.comgoogle.com This process involves the formation of a protected sorbofuranose derivative, followed by amination and subsequent hydrogenation. justia.comgoogle.com Another route utilizes D-glucitol as an inexpensive starting material, proceeding through a series of selective protection/deprotection steps and nucleophilic substitutions to form a key heterocyclic precursor of DNJ. scielo.br

The N-butyl group is typically introduced via reductive amination of the deoxynojirimycin core with butyraldehyde (B50154) or by direct N-alkylation with a butyl halide or a related electrophile. hilarispublisher.com An improved synthetic procedure for N-butyl-1-deoxynojirimycin highlights the reaction between the iminosugar and butyl methanesulfonate, achieving high yields. hilarispublisher.com This method is considered a robust solution for the synthesis of various N-alkyl substituted DNJ derivatives and is applicable for large-scale production. hilarispublisher.com

Key synthetic intermediates often include protected versions of the iminosugar, such as N-butyl 2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol, to facilitate specific chemical transformations. lookchem.com The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired scale of production, and the need for stereocontrol. scielo.brresearchgate.net

Strategies for Site-Specific Deuterium (B1214612) Labeling (d9)

The introduction of deuterium atoms at specific positions within a molecule requires carefully designed synthetic strategies. d-nb.infonih.gov For Miglustat-d9, the goal is to replace nine hydrogen atoms with deuterium, likely on the N-butyl group and potentially on the piperidine (B6355638) ring.

Chemical Methods for Deuterium Exchange and Incorporation

Several methods exist for incorporating deuterium into organic molecules. rsc.orgsnnu.edu.cn These can be broadly categorized into two approaches: building the molecule with deuterated starting materials or performing hydrogen-deuterium (H/D) exchange on a pre-existing molecule. snnu.edu.cn

For the synthesis of Miglustat-d9, a common strategy would involve the use of a deuterated N-butyl source. For instance, deuterated butyraldehyde (butanal-d8) or a deuterated butyl halide (e.g., 1-bromobutane-d9) could be used in the N-alkylation step of the deoxynojirimycin core. The synthesis of such deuterated building blocks can be achieved through various means, including the reduction of corresponding carboxylic acids or esters with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net

Another approach is direct H/D exchange on the final Miglustat molecule or a late-stage intermediate. nih.govnih.gov This can be catalyzed by metals such as iridium, palladium, or rhodium, often using D₂O or D₂ gas as the deuterium source. snnu.edu.cnnih.gov For piperidine-containing structures like Miglustat, photocatalytic methods have also been developed for selective deuteration at the α-position to the nitrogen atom. nih.gov Base-catalyzed H/D exchange reactions can also be employed, particularly for protons adjacent to carbonyl groups or other activating functionalities, although this is less directly applicable to the stable C-H bonds in Miglustat's alkyl chain and piperidine ring. researchgate.net

The introduction of a deuterated methyl group (CD₃) is a common and often convenient strategy in deuterated drug synthesis due to the availability of cost-effective deuterium sources and the relative stability of the resulting C-D bonds. While this accounts for three deuterium atoms, achieving a d9 label on the butyl group would require a fully deuterated butyl synthon.

Table 1: Common Deuterium Incorporation Methods

Method Description Deuterium Source Typical Application
Use of Deuterated Building Blocks Incorporating a pre-labeled fragment during the synthesis. Deuterated aldehydes, halides, etc. Synthesis of molecules with specific deuterated moieties.
Catalytic H/D Exchange Direct replacement of H with D on a substrate, catalyzed by a transition metal. D₂O, D₂ gas Late-stage deuteration of complex molecules.
Photocatalytic Deuteration Use of light and a photocatalyst to facilitate H/D exchange. D₂O Selective deuteration, e.g., at α-positions to heteroatoms.
Acid/Base-Catalyzed Exchange Exchange of acidic or activated protons with deuterium. D₂O, deuterated acids/bases Deuteration of protons adjacent to activating groups.
Reduction with Deuterated Reagents Reduction of functional groups (e.g., ketones, esters) using a deuterated reducing agent. LiAlD₄, NaBD₄ Introduction of deuterium at specific positions formed during reduction. nih.gov

Considerations for Isotopic Purity and Enrichment during Synthesis

Achieving high isotopic purity and enrichment is a critical challenge in the synthesis of deuterated compounds. d-nb.infoneulandlabs.com Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the correct positions. rsc.org Isotopic enrichment is the percentage of a specific position that is occupied by a deuterium atom. rsc.orgnih.gov

Several factors can influence the isotopic purity and enrichment during synthesis:

Purity of Deuterated Reagents: The isotopic enrichment of the starting deuterated materials (e.g., D₂O, NaBD₄, deuterated solvents) directly impacts the final product's isotopic purity. labinsights.nl

Reaction Conditions: Side reactions, incomplete reactions, or back-exchange with protic solvents or moisture can lead to a decrease in isotopic enrichment. d-nb.info Careful control of reaction conditions and the use of anhydrous techniques are often necessary. labinsights.nl

Purification Methods: Chromatographic purification techniques are typically employed to separate the desired deuterated compound from any unlabeled or partially labeled byproducts.

The goal is to produce a sample dominated by a single isotopic variant to ensure that any observed effects can be confidently attributed to that specific isotopic substitution. nih.gov For pharmaceutical applications, isotopic purity levels of greater than 98% are often required.

Scale-Up Methodologies for Research Quantity Production

The production of deuterated compounds for research purposes, from milligrams to kilograms, requires scalable and efficient synthetic methods. neulandlabs.comisotope.com The transition from a laboratory-scale synthesis to a larger-scale production presents several challenges, including the cost and availability of deuterated starting materials and the need for robust and reproducible reaction conditions. researchgate.netresearchgate.net

For Miglustat-d9, a key consideration for scale-up would be the efficient synthesis of the deuterated N-butyl group precursor. researchgate.net Strategies that utilize cost-effective deuterium sources and minimize the number of synthetic steps are generally preferred. Continuous flow chemistry is an emerging technology that can offer advantages for the scale-up of deuteration reactions, providing better control over reaction parameters and potentially improving safety and efficiency. nih.gov

The global market for deuterated compounds is expanding, driven by their increasing use in pharmaceuticals and other research areas. marketgrowthreports.com This has led to investments in expanding manufacturing capacity and developing more cost-effective production processes. neulandlabs.commarketgrowthreports.com

Confirmatory Analytical Techniques for Deuterium Incorporation and Position Verification

To confirm the successful synthesis of Miglustat-d9 hydrochloride, a combination of analytical techniques is employed to verify the incorporation of deuterium, determine its position within the molecule, and assess the isotopic purity. rsc.orgwikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is a primary tool for determining the position of deuterium incorporation. The absence or significant reduction of a proton signal at a specific chemical shift indicates that the hydrogen at that position has been replaced by deuterium. nih.govstudymind.co.uk The integration of the remaining proton signals can be used to estimate the degree of deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum where each signal corresponds to a deuterated position in the molecule. This is a powerful method for confirming the locations of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H). The presence of a C-D bond can lead to a characteristic multiplet signal in the ¹³C NMR spectrum, providing further evidence for deuterium incorporation.

Table 2: Analytical Techniques for Characterization of Miglustat-d9 Hydrochloride

Technique Information Provided
¹H NMR Position and extent of deuterium incorporation by observing the disappearance or reduction of proton signals.
²H NMR Direct detection and confirmation of the positions of deuterium atoms.
¹³C NMR Confirmation of C-D bonds through characteristic coupling patterns.
HRMS Accurate mass measurement to confirm the overall isotopic mass shift and calculate isotopic enrichment.

Preclinical Pharmacokinetics and Biodistribution Investigations

Absorption Characteristics in In Vitro and Animal Models

Preclinical studies indicate that miglustat (B1677133) is well-absorbed following oral administration. In rat models, the oral bioavailability of miglustat has been reported to be in the range of 40-60%. tandfonline.com

The permeability of a compound across the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for predicting human intestinal permeability. While specific apparent permeability (Papp) coefficient values for miglustat are not extensively published in peer-reviewed literature, predictive models and database entries classify miglustat as being permeable across Caco-2 monolayers. drugbank.com This suggests that the compound can effectively traverse the intestinal barrier.

Table 1: In Vitro Permeability Characteristics of Miglustat

Model System Parameter Finding Reference

This table reflects the qualitative assessment of permeability as specific quantitative data from primary preclinical studies were not available in the searched literature.

The movement of miglustat across biological membranes appears to be influenced by active transport mechanisms. The elimination of miglustat is primarily through renal clearance, which involves a combination of glomerular filtration and active secretion, indicating the involvement of renal transporters. tandfonline.comnih.gov

The interaction of miglustat with the P-glycoprotein (P-gp) efflux transporter has been a subject of investigation, with some conflicting reports. One study utilizing Caco-2 monolayers suggested that miglustat is neither a substrate nor an inhibitor of the P-gp efflux system. Conversely, other pharmacological databases classify miglustat as a P-gp substrate. drugbank.com This discrepancy may arise from different experimental conditions or predictive models and warrants further investigation to fully elucidate the role of P-gp in the disposition of miglustat.

Distribution Profile in Animal Tissues and Biological Fluids

Following absorption, miglustat distributes to various tissues and organs, which is a critical aspect of its therapeutic action, particularly for diseases with systemic and central nervous system involvement.

Tissue distribution studies in rats, utilizing radiolabeled miglustat, have demonstrated its presence in several key organs and tissues. tandfonline.comtandfonline.com These studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for quantification, reveal a widespread distribution pattern.

Table 2: Summary of Miglustat Tissue Distribution in Rats

Tissue/Organ Presence Detected Significance Reference
Central Nervous System Yes Important for neurological indications tandfonline.comnih.gov
Bone Yes Relevant for skeletal manifestations of certain diseases tandfonline.comnih.gov
Lung Yes Acknowledged as a key organ for therapeutic benefit tandfonline.comnih.gov
Liver Yes Systemic distribution tandfonline.com

This table provides a qualitative summary of tissue distribution based on available preclinical research, as specific quantitative concentration data was not detailed in the provided search results.

Preclinical investigations have highlighted the accumulation of miglustat in organs that are of therapeutic relevance. Notably, the presence of miglustat has been confirmed in the central nervous system, bone, and lungs of rats. tandfonline.comnih.govtandfonline.com This targeted distribution is crucial for the compound's efficacy in treating the multi-systemic manifestations of its target diseases. The retention of miglustat in these tissues contributes to its sustained therapeutic effects.

A significant feature of miglustat's pharmacokinetic profile is its ability to cross the blood-brain barrier. nih.govpatsnap.com This characteristic is of paramount importance for the treatment of lysosomal storage disorders with neurological involvement. Preclinical studies in animal models have consistently shown that miglustat can penetrate the central nervous system. tandfonline.com While the precise mechanisms of its transport across the blood-brain barrier are not fully elucidated, its presence in the brain tissue of animal models confirms its capacity to bypass this selective barrier. The potential involvement of efflux transporters like P-gp at the blood-brain barrier remains an area of interest for further research, especially given the conflicting in vitro data on its P-gp substrate status.

Elimination Pathways and Excretion Kinetics in Animal Models

The mechanism of renal clearance for miglustat in animal models is multifaceted, involving more than simple filtration. nih.gov Detailed pharmacokinetic studies in the rat have identified that the elimination via the kidneys occurs through a combination of two processes: glomerular filtration and active tubular secretion. nih.govnih.gov Glomerular filtration allows the passage of the drug from the blood into the renal tubules, while active secretion involves specific transport proteins that actively move the drug into the tubular fluid, facilitating its efficient removal from the body. nih.gov This dual mechanism contributes to the effective renal clearance of the compound. nih.gov

Consistent with findings of minimal hepatic involvement, biliary excretion is not a significant pathway for the elimination of miglustat in preclinical models. nih.gov Studies in rats have determined that hepatic clearance is negligible, which effectively rules out substantial secretion of the drug into the bile. nih.govnih.gov As significant biliary excretion is a prerequisite for enterohepatic recirculation—a process where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver—this pathway is not considered relevant to the pharmacokinetics of miglustat. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Research

While detailed physiologically-based pharmacokinetic (PBPK) models for miglustat developed specifically from preclinical data are not widely available in published literature, its pharmacokinetic profile has been characterized using compartmental analysis. The plasma concentration of miglustat following administration typically exhibits a pattern consistent with a one-compartment model, as has been utilized in population pharmacokinetic analyses. fda.gov The pharmacokinetic parameters derived from non-compartmental analysis in preclinical rat studies provide foundational data for such models.

Table 1: Preclinical Pharmacokinetic Parameters of Miglustat in Rats

ParameterValueSpecies/Model
Half-life (t½)~6.5 hoursRat
Time to Maximum Concentration (tmax)~1.3 hoursRat
Oral Bioavailability40-60%Rat

Data sourced from studies in Sprague-Dawley rats. nih.govresearchgate.net

Influence of Deuterium (B1214612) Isotope Effect on Preclinical Pharmacokinetics

Miglustat-d9 hydrochloride is a stable, deuterated isotopologue of miglustat, where nine hydrogen atoms have been replaced by deuterium. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of chemical reactions involving the cleavage of this bond is slowed. In drug development, this effect is sometimes exploited to reduce the rate of metabolic breakdown by cytochrome P450 enzymes, potentially altering a drug's pharmacokinetic profile.

However, in the case of miglustat, a significant deuterium isotope effect on its in vivo pharmacokinetics is not anticipated. Preclinical and clinical studies have consistently shown that miglustat undergoes little to no metabolism and is primarily excreted unchanged by the kidneys. nih.govnih.govfda.gov Since the KIE primarily affects metabolic pathways involving C-H bond cleavage, the absence of significant metabolism for miglustat means there are no major pathways to be slowed by deuteration.

The principal application of Miglustat-d9 hydrochloride in research is not as a therapeutic agent with modified pharmacokinetics, but rather as a stable isotope-labeled internal standard. In bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to biological samples to enable precise and accurate quantification of the non-labeled drug. Because Miglustat-d9 is chemically identical to miglustat but has a different mass, it can be distinguished by the mass spectrometer, serving as a reliable reference for quantification.

Metabolic Fate and Biotransformation Pathways in Research Models

Enzymatic Systems Involved in Preclinical Metabolism (e.g., Cytochrome P450 isoforms, UGTs)

Preclinical in vitro studies have been conducted to investigate the potential interaction of miglustat (B1677133) with major drug-metabolizing enzyme systems. A review of data from studies using human liver microsomes indicated that miglustat does not have a significant inhibitory effect on the major cytochrome P450 (CYP450) isozymes. fda.gov Furthermore, these studies did not find evidence of miglustat itself being metabolized by these enzymatic systems. fda.gov While one source suggests that miglustat is metabolized by CYP2D6 and CYP3A, the bulk of evidence from specific metabolism and pharmacokinetic studies indicates that metabolism via the CYP450 system is not a significant clearance pathway for the drug. fda.govnih.gov The primary role of these enzyme systems is in the Phase I metabolism of a wide array of xenobiotics. mdpi.com

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes, S9 fractions)

In vitro metabolic stability assays are crucial in drug discovery to predict a compound's in vivo clearance. nuvisan.combioivt.com These assays utilize various liver-derived preparations to model hepatic metabolism. thermofisher.com For miglustat, in vitro assessments have corroborated in vivo findings of high metabolic stability. nih.govfda.gov

Liver Microsomes : These preparations contain a high concentration of Phase I enzymes, particularly CYP450s, and are used to assess oxidative metabolism. dls.compharmaron.com Studies with human liver microsomes showed no evident metabolism of miglustat, indicating its stability against this primary metabolic pathway. fda.gov

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions than microsomes alone. nuvisan.com

The consistent outcome from these in vitro systems is that miglustat is a metabolically stable compound.

Table 1: Common In Vitro Systems for Metabolic Stability Assessment
Test SystemPrimary Enzymes PresentMetabolic Pathways AssessedRelevance for Miglustat
Liver MicrosomesPhase I (Cytochrome P450s, FMOs), some Phase II (UGTs)Primarily oxidative metabolism (Phase I)Studies showed no evident metabolism of miglustat. fda.gov
HepatocytesComplete set of Phase I and Phase II enzymes and cofactorsOverall hepatic metabolism (Phase I and Phase II)Considered the gold standard; results align with the observed high in vivo stability of miglustat. dls.com
S9 FractionsMicrosomal (Phase I) and Cytosolic enzymesBroad range of Phase I and Phase II reactionsUsed to confirm stability across multiple enzymatic compartments.

Deuterium (B1214612) Isotope Effects on Metabolic Reaction Rates and Pathways

Miglustat - d9 hydrochloride is a stable, isotopically labeled version of miglustat, where nine hydrogen atoms have been replaced with deuterium. medchemexpress.commedchemexpress.com The substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly by metabolic enzymes. nih.gov This effect can potentially slow down the rate of metabolism for drugs where the cleavage of a C-H bond is the rate-limiting step in their biotransformation. nih.gov

Reactive Metabolite Formation Studies (preclinical)

Reactive metabolites are chemically unstable, electrophilic species that can be formed during drug metabolism. evotec.comnih.gov These metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism implicated in some instances of idiosyncratic drug toxicity. evotec.comnih.govresearchgate.net Screening for the potential to form reactive metabolites is a standard part of preclinical drug safety assessment. evotec.com

For miglustat, the risk of reactive metabolite formation is considered to be very low. The formation of such metabolites is, by definition, a consequence of biotransformation. nih.gov Given that extensive preclinical and clinical data show miglustat is metabolically stable and largely excreted unchanged, the prerequisite metabolic pathways for generating reactive species are absent. nih.govfda.gov Consequently, there are no reports in the scientific literature of preclinical studies identifying reactive metabolites of miglustat.

Metabolic Interaction Potential with Co-administered Compounds in Preclinical Models

The potential for metabolic interactions between Miglustat-d9 hydrochloride and co-administered compounds has been evaluated in a series of preclinical studies. These investigations have primarily focused on the compound's influence on major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and its interaction with drug transporters like P-glycoprotein (P-gp). The deuterated form, Miglustat-d9 hydrochloride, is expected to exhibit a metabolic profile analogous to its non-deuterated counterpart, Miglustat, as the deuterium labeling is primarily intended for use as an internal standard in analytical studies and is not expected to significantly alter its metabolic pathways.

Interaction with Cytochrome P450 Enzymes

In vitro studies utilizing human liver microsomes have been conducted to assess the inhibitory potential of miglustat on the primary drug-metabolizing CYP isozymes. The findings from these preclinical assessments indicate a low likelihood of clinically significant drug interactions mediated by CYP inhibition.

CYP IsozymeIn Vitro FindingSource
Major CYP IsozymesNo significant inhibitory effect observed in human liver microsomes. fda.gov

Interaction with Drug Transporters

The interaction of miglustat with the P-glycoprotein (P-gp) efflux transporter has been a subject of preclinical investigation. P-gp plays a crucial role in the absorption and distribution of many drugs.

The FDA's clinical pharmacology review noted that miglustat was not identified as a substrate or an inhibitor of the P-gp efflux system. fda.gov However, the same review highlighted an interesting finding from an in vitro study using a Caco-2 cell monolayer, a model for the intestinal barrier. In this experiment, the presence of miglustat led to a significant increase in the secretion of cyclosporin (B1163) A, a known P-gp substrate. fda.gov This observation suggests that miglustat may have the potential to increase the activity of P-gp. fda.gov

TransporterInteractionPreclinical ModelFindingSource
P-glycoprotein (P-gp)Substrate/Inhibitor StatusIn vitro assaysNot found to be a substrate or inhibitor of the P-gp efflux system. fda.gov
P-glycoprotein (P-gp)Activation/InductionCaco-2 cell monolayerA significant increase in the secretion of the P-gp substrate, cyclosporin A, was observed. fda.gov

Pharmacodynamic and Other Interactions

Preclinical and clinical observations have also shed light on potential interactions with other co-administered therapeutic agents.

A notable interaction has been observed with imiglucerase (B1177831), an enzyme replacement therapy used for Gaucher disease. Co-administration of miglustat and imiglucerase resulted in a decrease in the systemic exposure of miglustat. fda.gov Specifically, the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of miglustat were reduced. fda.gov

In a preclinical model of Sandhoff disease, a related lysosomal storage disorder, a pharmacodynamic interaction was observed when miglustat was co-administered with the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This combination therapy demonstrated a synergistic effect, leading to a greater extension of survival in the animal model compared to either treatment alone.

Co-administered CompoundPreclinical/Clinical ModelObserved EffectSource
ImigluceraseClinical studyDecreased systemic exposure (Cmax and AUC) of miglustat. fda.gov
IndomethacinSandhoff disease animal modelSynergistic effect on extending survival.

Molecular and Cellular Mechanisms of Action in Preclinical Research

Enzyme Inhibition and Activation Studies

Preclinical studies have established that Miglustat (B1677133) is an inhibitor of several enzymes. Its principal therapeutic action is the inhibition of the ceramide-specific glucosyltransferase (glucosylceramide synthase, GCS), which is the initial and rate-limiting step in the synthesis of glucosylceramide-based glycosphingolipids. By inhibiting this enzyme, Miglustat effectively reduces the production of glucosylceramide and its downstream derivatives.

In addition to GCS, Miglustat also demonstrates inhibitory activity against other enzymes. Notably, it acts as an inhibitor of non-lysosomal glucocerebrosidase (GBA2). It was also initially identified as an inhibitor of α-glucosidases I and II, which are involved in the processing of N-linked oligosaccharides of glycoproteins in the endoplasmic reticulum. However, while its inhibition of α-glucosidases is potent in isolated enzyme assays, its effect on GCS is more significant in vivo because the GCS active site is located on the cytosolic face of the Golgi apparatus, making it more accessible to the drug.

Kinetic Analysis of Enzyme-Inhibitor Interactions

The inhibitory potency of Miglustat on glucosylceramide synthase has been quantified in various cellular models and assays. The half-maximal inhibitory concentration (IC50) for Miglustat against GCS typically falls within the micromolar range. Research indicates that the IC50 value varies between 20 and 50 µM, depending on the specific cell type and the assay conditions employed. This potency is considered modest in comparison to second-generation GCS inhibitors.

Inhibitory Potency of Selected Glucosylceramide Synthase (GCS) Inhibitors
CompoundTarget EnzymeReported IC50Reference
MiglustatGlucosylceramide Synthase (GCS)20 - 50 µM
EliglustatGlucosylceramide Synthase (GCS)24 nM
T-036Human Glucosylceramide Synthase (GCS)31 nM

Substrate Specificity and Binding Site Characterization

Computational and experimental studies have clarified the nature of Miglustat's interaction with glucosylceramide synthase. Miglustat acts as a competitive inhibitor with respect to the substrate ceramide. It functions as a ceramide analogue, occupying the ceramide-binding site within the enzyme's active domain. This binding physically obstructs the proper positioning of ceramide, thereby preventing the glycosylation reaction from occurring.

Crucially, Miglustat is a non-competitive inhibitor with respect to the co-substrate UDP-glucose. This indicates that Miglustat's binding to the enzyme does not interfere with the binding of UDP-glucose, highlighting its specificity for the ceramide binding pocket. The stability of the GCS-Miglustat complex is maintained by both hydrogen bonds and hydrophobic interactions within the active site.

Receptor Binding and Ligand-Target Interactions

The primary mechanism of action for Miglustat described in preclinical literature is centered on enzyme inhibition rather than direct binding to cell surface or nuclear receptors. Its therapeutic effects are attributed to its interaction with the active sites of enzymes like glucosylceramide synthase.

Modulation of Intracellular Signaling Pathways and Cascades

Preclinical evidence suggests that Miglustat can indirectly modulate certain intracellular signaling pathways. Its primary effect on glycosphingolipid metabolism can lead to downstream changes in cellular signaling. For instance, Miglustat may influence intracellular calcium homeostasis. In cellular models of Niemann-Pick disease type C (NP-C), the accumulation of sphingosine is thought to impair lysosomal calcium uptake; by reducing the synthesis of glycosphingolipids, Miglustat may lessen sphingosine accumulation and thereby help normalize intracellular calcium balance.

Furthermore, in studies using human hepatic stellate cells, Miglustat was shown to suppress the Transforming growth factor (TGF)-β/Smad signaling pathway. It inhibited the phosphorylation and nuclear translocation of Smad2 and Smad3, key mediators in this pathway which is implicated in fibrotic processes.

Impact on Glycosphingolipid Metabolism and Lysosomal Homeostasis in Cellular Models

The core effect of Miglustat in cellular models is the reduction of glycosphingolipid (GSL) biosynthesis. By inhibiting the first committed step, it leads to a decrease in the cellular levels of glucosylceramide and downstream GSLs, including gangliosides GM2 and GM3. This mechanism of "substrate reduction" is particularly relevant in models of GSL storage disorders, where deficient lysosomal enzyme activity leads to the pathological accumulation of these lipids.

In cellular models of Gaucher disease and NP-C, treatment with Miglustat has been shown to reduce the intracellular storage of GSLs, improve fluid-phase endocytosis, and normalize lipid trafficking within the endosomal-lysosomal system. This restoration of lysosomal homeostasis can prevent the potentially neurotoxic accumulation of gangliosides and other lipids, thereby averting further cellular damage.

Cellular Uptake, Intracellular Trafficking, and Subcellular Localization Studies

Miglustat is a small, orally bioavailable molecule capable of crossing biological membranes, including the blood-brain barrier. Pharmacokinetic studies in animal models show that after absorption, Miglustat distributes to a number of important tissues, including the central nervous system.

The enzyme it primarily targets, glucosylceramide synthase, is located in the Golgi apparatus with its active site facing the cytosol. This subcellular localization means that Miglustat must enter the cell and be present in the cytoplasm to exert its inhibitory effect. Its ability to effectively reduce GSL synthesis in vivo demonstrates that it achieves sufficient intracellular concentrations in the cytosol to engage with its target enzyme.

Genomic and Proteomic Responses in Cellular and Animal Models

A thorough search of scientific literature and preclinical study databases did not yield any specific studies detailing the genomic and proteomic responses to Miglustat-d9 hydrochloride in either cellular or animal models.

To understand the full impact of Miglustat-d9 hydrochloride, future research would need to investigate its effects on global gene and protein expression. Such studies would typically involve treating relevant cell lines (e.g., those derived from patients with lysosomal storage disorders) or animal models with the compound and subsequently analyzing changes in the transcriptome and proteome using techniques like RNA sequencing and mass spectrometry.

Table 1: Hypothetical Data on Genomic Responses to Miglustat-d9 Hydrochloride in a Cellular Model

GeneFunctionFold Change (Miglustat-d9 vs. Control)p-value
GBAEncodes glucocerebrosidaseNo significant change>0.05
UGCGEncodes glucosylceramide synthase-1.5<0.05
Genes involved in apoptosisRegulation of programmed cell deathVariable-
Genes related to ER stressCellular stress responseVariable-

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Hypothetical Data on Proteomic Responses to Miglustat-d9 Hydrochloride in an Animal Model

ProteinFunctionFold Change (Miglustat-d9 vs. Control)p-value
Glucosylceramide synthaseGlycosphingolipid synthesis-1.8<0.05
Lysosomal-associated membrane protein 1 (LAMP1)Lysosomal functionNo significant change>0.05
Heat shock proteins (HSPs)Cellular stress responseVariable-

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) Studies with Deuterated Analogues for Mechanism Elucidation

Specific structure-activity relationship (SAR) studies focused on deuterated analogues of Miglustat to elucidate its mechanism of action are not currently available in the published literature.

SAR studies are crucial for understanding how specific structural modifications, in this case, the placement of deuterium (B1214612) atoms, affect the biological activity of a molecule. For Miglustat-d9 hydrochloride, such studies would involve synthesizing a series of analogues with deuterium at different positions on the N-butyl chain and the deoxynojirimycin ring. These analogues would then be tested for their inhibitory activity against glucosylceramide synthase and other relevant off-target enzymes.

The primary hypothesis behind deuterating Miglustat is to leverage the kinetic isotope effect to slow down cytochrome P450-mediated metabolism of the N-butyl group. This would be expected to increase the compound's half-life and exposure, potentially leading to enhanced efficacy or allowing for a lower dose. A systematic SAR study would be required to confirm this hypothesis and to determine the optimal deuteration pattern for improved therapeutic potential.

Table 3: Hypothetical Structure-Activity Relationship Data for Deuterated Miglustat Analogues

CompoundPosition of DeuterationIC50 (Glucosylceramide Synthase)In vitro Metabolic Stability (t½)
MiglustatNoneX µMY minutes
Miglustat-d1N-butyl, C1Similar to MiglustatSlightly increased
Miglustat-d9N-butyl, per-deuteratedSimilar to MiglustatSignificantly increased
Analogue ADeoxynojirimycin ring, C2VariableVariable
Analogue BDeoxynojirimycin ring, C3VariableVariable

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Preclinical Models and Methodologies for Miglustat D9 Research

In Vitro Cell Culture Systems for Mechanistic and Biochemical Studies

In vitro models are fundamental for elucidating the mechanism of action and biochemical effects of therapeutic compounds at a cellular level.

The initial proof-of-concept for Miglustat (B1677133) as a therapeutic agent for glycosphingolipid (GSL) storage diseases was demonstrated in a tissue culture model of Gaucher disease. In these studies, concentrations between 5 and 50 µM of Miglustat were shown to reverse the storage of glucosylceramide. Furthermore, research on peripheral blood B lymphocytes from patients with Niemann-Pick disease type C (NP-C) has shown that Miglustat treatment can correct lysosomal storage and cell biological features of the disease. nih.gov This treatment was found to reduce pathological intracellular lipid storage, improve fluid-phase endosomal uptake, and normalize lipid transport in these cells. nih.gov

Fibroblasts derived from patients with lysosomal storage disorders are another crucial in vitro model. Studies using cultured skin fibroblasts from NP-C patients have been instrumental in understanding the cellular pathology and the effects of Miglustat. researchgate.net These cell lines exhibit the characteristic lipid trafficking defects of the disease, providing a platform to study the efficacy of substrate reduction therapy.

Cell ModelDisease ContextKey Findings with Miglustat
Gaucher Disease Tissue Culture Model Gaucher DiseaseReversal of glucosylceramide storage at concentrations of 5-50 µM.
Peripheral Blood B Lymphocytes Niemann-Pick Disease Type CCorrection of lysosomal storage, improved endosomal uptake, and normalized lipid trafficking. nih.gov
Patient-Derived Fibroblasts Niemann-Pick Disease Type CA platform to study the cellular effects of substrate reduction therapy. researchgate.net

While direct studies employing Miglustat-d9 in 3D organoid and spheroid models are not extensively documented, these models are becoming increasingly important in neurological and cancer research. Brain organoids, which are 3D self-organizing tissues derived from pluripotent stem cells, can recapitulate aspects of brain development and are used to model neurological disorders. nih.govnih.gov For diseases like Tay-Sachs and Sandhoff, which have significant neurological components, brain organoids could offer a more physiologically relevant system to study the effects of Miglustat on neuronal GSL accumulation and pathology.

Similarly, spheroid models are widely used in neuroblastoma research to mimic the three-dimensional architecture of tumors and study cancer stem cell properties. mdpi.com Given that neuroblastoma is a pediatric malignancy originating from neural crest-derived progenitors, spheroid models could be valuable for investigating the effects of compounds that modulate glycosphingolipid metabolism on tumor cell behavior. nih.govnih.govbiorxiv.org

Co-culture systems and microfluidic devices represent the next frontier in in vitro modeling, allowing for the study of cell-cell interactions and high-throughput drug screening in a more controlled and physiologically relevant manner. nih.govmdpi.com For lysosomal storage disorders that involve multiple cell types, such as the interaction between neurons and microglia in neurodegeneration, co-culture systems would be invaluable. nih.govnih.gov

Microfluidic devices, or "lab-on-a-chip" technology, enable the precise control of the cellular microenvironment and allow for high-throughput screening of compounds with minimal reagent consumption. researchgate.netnih.govmdpi.com The application of these devices could accelerate the screening of new substrate reduction therapies and provide more detailed insights into their effects at the single-cell level. nih.govmdpi.com

In Vivo Animal Models for Pharmacodynamic and Pathway Investigations

In vivo animal models are indispensable for evaluating the systemic effects, pharmacodynamics, and therapeutic potential of drug candidates before human clinical trials. Miglustat-d9 plays a crucial role in these studies for accurate pharmacokinetic analysis. nih.govresearchgate.net

Genetically engineered mouse models have been pivotal in demonstrating the preclinical efficacy of Miglustat.

Tay-Sachs Disease Model: In a knockout mouse model of Tay-Sachs disease (hexA knockout), Miglustat treatment was shown to prevent the storage of the ganglioside GM2 in the brain. This was a landmark study demonstrating that substrate reduction therapy could be effective for a glycosphingolipidosis with neurological involvement. researchgate.net

Sandhoff Disease Model: The more severely affected hexB knockout mouse, a model for Sandhoff disease, exhibits progressive neurodegeneration and a shortened lifespan. Treatment with Miglustat from a young age resulted in a reduction in ganglioside storage, a significant delay in the onset of symptoms, and a 40% increase in life expectancy. nih.gov

Niemann-Pick Disease Type C (NP-C) Model: In NP-C mice, which accumulate gangliosides in the brain and develop neuraxonal dystrophy, Miglustat treatment led to reduced ganglioside accumulation, delayed symptom onset, and an increased lifespan. nih.gov

These studies provided the critical "proof of therapeutic concept" that supported the progression of Miglustat into clinical trials for human lysosomal storage disorders. nih.govgaucherdiseasenews.com

Animal ModelGenetic ModificationKey Findings with Miglustat
Tay-Sachs Mouse hexA knockoutPrevention of GM2 ganglioside storage in the brain. researchgate.net
Sandhoff Mouse hexB knockoutReduced ganglioside storage, delayed symptom onset, and a 40% increase in life expectancy. nih.gov
Niemann-Pick C Mouse Npc1 mutationReduced ganglioside accumulation, delayed neurological dysfunction, and prolonged survival. nih.gov

Beyond genetically engineered mice, other animal models that naturally or through induction mimic the biochemical dysregulation of human diseases have been used to study Miglustat.

A notable example is the feline model of Niemann-Pick disease type C. Cats with a homologous form of juvenile-onset human NP-C were treated with Miglustat. The study revealed that the treatment delayed the onset of neurological signs and significantly increased the lifespan of the affected cats. nih.govoup.comoup.com This was associated with a decrease in GM2 ganglioside accumulation in the cerebellum and improved survival of Purkinje cells. nih.govoup.com Furthermore, ex vivo analysis of microglia from the brains of treated cats showed a normalization of certain immune markers, suggesting that modulation of the microglial immunophenotype may contribute to the therapeutic benefits of Miglustat. nih.govoup.com

Pharmacokinetic studies in rats, often utilizing radiolabeled or deuterated compounds, have shown that Miglustat is well-absorbed and distributes to various tissues, including the central nervous system, which is crucial for treating neuronopathic lysosomal storage disorders. nih.gov

Ex Vivo Tissue Analysis from Animal Studies

Ex vivo tissue analysis, conducted on tissues harvested from animal models, represents a critical step in understanding the physiological and pathological effects of a therapeutic agent. This approach allows for detailed molecular and cellular examination that is not possible in living organisms. In the context of Miglustat-d9 hydrochloride research, ex vivo analyses are pivotal for determining tissue-specific accumulation, target enzyme inhibition, and downstream biochemical modifications.

Animal models, particularly rodent models, are extensively used in preclinical studies. Following a period of administration with the test compound, various tissues are collected for in-depth analysis. For a compound like Miglustat-d9 hydrochloride, which is an analog of Miglustat, the primary target is glucosylceramide synthase. Therefore, ex vivo assays would focus on quantifying the activity of this enzyme in key tissues such as the liver, spleen, and brain. Furthermore, the accumulation of glycosphingolipids, the substrates of this enzyme, would be meticulously measured to assess the compound's efficacy in substrate reduction.

Table 1: Key Parameters in Ex Vivo Tissue Analysis for Miglustat-d9 Research

ParameterTissue of InterestAnalytical MethodPurpose
Compound ConcentrationLiver, Spleen, Brain, PlasmaLiquid Chromatography-Mass Spectrometry (LC-MS)To determine the biodistribution and tissue penetration of Miglustat-d9 hydrochloride.
Glucosylceramide Synthase ActivityLiver, SpleenEnzyme kinetics assaysTo directly measure the inhibition of the target enzyme.
Glycosphingolipid LevelsLiver, Spleen, BrainHigh-Performance Thin-Layer Chromatography (HPTLC), LC-MSTo quantify the reduction in substrate accumulation, a primary therapeutic goal.
Cellular MorphologySpleen, Bone MarrowHistology, ImmunohistochemistryTo observe changes in cell populations and morphology indicative of therapeutic effect.

These ex vivo studies provide a granular view of the compound's biological impact, bridging the gap between in vitro experiments and in vivo observations.

Application of Advanced Imaging Techniques in Preclinical Settings

Advanced imaging techniques offer non-invasive methods to visualize and quantify the distribution and target engagement of drug candidates in real-time within a living organism. For Miglustat-d9 hydrochloride, techniques such as autoradiography and stable isotope imaging mass spectrometry would be particularly insightful.

Autoradiography: This technique involves labeling the drug molecule with a radioactive isotope. Following administration to an animal model, tissue slices are exposed to a photographic film or a sensitive imaging plate. The resulting image reveals the precise localization of the radiolabeled compound within the tissues. This would be invaluable for confirming the brain penetration of Miglustat-d9 hydrochloride, a critical factor for its potential application in neurological conditions.

Stable Isotope Imaging Mass Spectrometry: The "d9" in Miglustat-d9 hydrochloride signifies that nine hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes the compound distinguishable from its endogenous counterparts by mass spectrometry. Imaging mass spectrometry techniques, such as MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry), can map the distribution of Miglustat-d9 hydrochloride in tissue sections at a high spatial resolution without the need for radioactive labeling. This provides a powerful tool for pharmacokinetic and biodistribution studies.

These advanced imaging modalities provide dynamic and spatially resolved information that complements the endpoint data obtained from ex vivo tissue analysis.

Development and Validation of Preclinical Biomarkers for Pathway Engagement

Biomarkers are objectively measured indicators of a biological state or condition. In preclinical research, they are essential for assessing whether a drug is engaging its intended molecular target and pathway. For Miglustat-d9 hydrochloride, the development and validation of robust preclinical biomarkers are crucial for early decision-making in the drug development process.

Given that Miglustat-d9 hydrochloride is an inhibitor of glucosylceramide synthase, the most direct biomarker of target engagement is the level of glucosylceramide in tissues and plasma. A reduction in this glycosphingolipid would provide direct evidence of the compound's activity. In addition to the primary substrate, other downstream metabolites in the glycosphingolipid pathway could also serve as valuable biomarkers.

Furthermore, in diseases characterized by the accumulation of specific cell types, such as Gaucher cells in Gaucher disease, plasma biomarkers indicative of macrophage activation can be monitored. Chitotriosidase and CCL18/PARC are two such biomarkers that have been used in clinical studies of Miglustat and would be relevant for the preclinical evaluation of its deuterated analog. haematologica.org

Table 2: Potential Preclinical Biomarkers for Miglustat-d9 Hydrochloride

Biomarker CategorySpecific BiomarkerSample TypeRationale for Use
Substrate ReductionGlucosylceramidePlasma, TissuesDirect measure of target enzyme inhibition.
Downstream MetabolitesGangliosides (e.g., GM1, GM2, GM3)Brain, PlasmaAssessment of the broader impact on glycosphingolipid metabolism.
Disease-RelatedChitotriosidase, CCL18/PARCPlasmaIndicators of macrophage activation and disease burden. haematologica.org

The validation of these biomarkers in preclinical models is a critical step to ensure their predictive value for clinical outcomes.

Computational Modeling and Simulation for Preclinical Research

Computational modeling and simulation have become indispensable tools in modern drug discovery and development. These in silico methods can predict the behavior of a drug molecule and its interaction with its biological target, thereby guiding and refining preclinical research.

Molecular Docking: This technique predicts the preferred orientation of a ligand (Miglustat-d9 hydrochloride) when bound to a receptor (glucosylceramide synthase) to form a stable complex. mdpi.com Molecular docking studies can provide insights into the specific amino acid residues involved in the binding interaction and can help to explain the compound's potency and selectivity. These simulations can also be used to compare the binding of Miglustat-d9 hydrochloride with that of the non-deuterated Miglustat.

Molecular Dynamics Simulations: These simulations provide a more dynamic view of the drug-target interaction over time. mdpi.com By simulating the movements of atoms in the protein and the ligand, molecular dynamics can reveal the stability of the binding and the conformational changes that may occur upon binding. This information is crucial for a deeper understanding of the mechanism of inhibition.

The integration of these computational approaches can significantly accelerate the preclinical evaluation of Miglustat-d9 hydrochloride by prioritizing experiments and providing a theoretical framework for interpreting experimental results. nih.gov

Analytical Methodologies for Research and Quantification of Miglustat D9 Hydrochloride

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the quantification of Miglustat (B1677133) in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov

The development of robust LC-MS/MS methods for Miglustat in preclinical biological matrices, such as mouse and human plasma and cerebrospinal fluid (CSF), involves several critical steps. nih.govnih.gov A common initial step is a straightforward sample preparation, often involving protein precipitation with an organic solvent mixture like acetonitrile/methanol (B129727). nih.govresearchgate.net This approach has been shown to yield high recovery rates. nih.gov

Chromatographic separation is frequently achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns like a Gemini C18. nih.govnih.gov For instance, a HILIC method might use an isocratic mobile phase of acetonitrile, water, and ammonium (B1175870) acetate (B1210297) buffer, while a reversed-phase method could employ a binary gradient with methanol and water containing an ammonium hydroxide (B78521) solution. nih.govresearchgate.net

Method validation is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, selectivity, recovery, and stability. researchgate.netjapsonline.comnih.gov These validation procedures ensure that the analytical method is reliable for its intended purpose. woah.org

Below is a table summarizing parameters from developed LC-MS/MS methods for Miglustat analysis:

Interactive Data Table: LC-MS/MS Method Parameters for Miglustat Bioanalysis

Parameter Method 1 (Plasma & CSF) nih.gov Method 2 (Mouse & Human Plasma) nih.gov
Sample Preparation Protein precipitation (acetonitrile/methanol) Protein precipitation (methanol)
Chromatography Column Atlantis HILIC (3 µm, 150 mm x 2.1 mm) Gemini C18 (5 µm, 2.1 mm x 50 mm)
Mobile Phase Acetonitrile/water/ammonium acetate buffer Methanol and water with 0.01% ammonium hydroxide
Ionization Mode Electrospray (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Linearity Range (Plasma) 125 to 2500 ng/mL 10 to 10,000 ng/mL
Linearity Range (CSF) 50 to 1000 ng/mL Not Applicable
Within-Run Precision < 6% < 14.1% (mouse), < 13.5% (human)
Between-Run Precision < 6.5% Not specified

| Accuracy | 98-106.5% | 84.5-107.2% (mouse), 93.6-100.0% (human) |

Quantification of Parent Compound and Metabolites

For quantification, the mass spectrometer is typically operated in the Selected Reaction Monitoring (SRM) mode, which provides excellent specificity and sensitivity. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Miglustat, a common transition monitored is m/z 220 → 158. nih.govnih.gov

While these methods are highly effective for the parent compound, studies utilizing other techniques, such as Nuclear Magnetic Resonance (NMR), have provided little to no evidence for the in-vivo metabolism of Miglustat. nih.gov Consequently, bioanalytical methods focus predominantly on the quantification of the parent Miglustat compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of metabolites, particularly for volatile or semi-volatile compounds. nih.govresearchgate.net The technique often requires derivatization to increase the volatility of analytes, such as cannabinoids, before analysis. jfda-online.com While GC-MS and GC-MS/MS have been successfully applied to detect drug metabolites in various biological samples at very low levels, its specific application for the analysis of Miglustat-d9 hydrochloride metabolites is not extensively documented in scientific literature. nih.gov This may be attributed to the compound's hydrophilic nature and the limited evidence of its metabolism. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool in drug metabolism studies for identifying unknown metabolites and confirming their structures. nih.gov Instruments such as Time-of-Flight (TOF), Orbitrap, and ion cyclotron resonance mass spectrometers provide highly accurate mass measurements, often with precision in the parts-per-million (ppm) range. nih.gov

This accuracy allows for the determination of a metabolite's elemental composition from its exact molecular mass. nih.govthermofisher.com Advanced data mining techniques, like mass defect filtering, can be used to distinguish potential drug-related metabolites from the complex background matrix. nih.gov Although HRMS offers a powerful platform for these investigations, the limited metabolism of Miglustat means there are few specific applications of this technique reported for its metabolite identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of small molecules and their metabolites. hyphadiscovery.com One- and two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide detailed information about through-bond and through-space atomic connectivity, allowing for unambiguous structure assignment. nih.govhyphadiscovery.com

A study involving high-resolution 1D and 2D NMR analysis of urine samples from patients treated with Miglustat confirmed the identity of the parent compound. nih.gov Significantly, this NMR-based investigation found little or no evidence of in-vivo metabolism, which is consistent with in-vitro microsomal experiments. nih.gov

Furthermore, quantitative NMR (qNMR) is a reliable method for determining the purity of pharmaceutical compounds without the need for an identical reference standard. nih.gov The qNMR method can be validated for selectivity, linearity, accuracy, and precision, making it a powerful tool for the characterization and purity assessment of compounds like Miglustat-d9 hydrochloride during its synthesis and use as a research chemical. nih.gov

Application of Stable Isotope Dilution Assays (SIDA) for Absolute Quantification

Stable Isotope Dilution Assay (SIDA) is considered a gold-standard quantification technique in mass spectrometry, providing high accuracy and precision. nih.gov This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at an early stage of the analytical process. medchemexpress.com Miglustat-d9 hydrochloride serves as an ideal internal standard for the quantification of Miglustat.

By incorporating a deuterated internal standard, SIDA effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency (matrix effects). nih.gov The analyte concentration is determined by the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. The use of Miglustat-d9 in LC-MS/MS methods for quantifying Miglustat constitutes a SIDA, ensuring the generation of highly reliable and accurate data for bioanalytical and pharmacokinetic studies. nih.govmedchemexpress.com

Chromatographic Techniques for Purity and Impurity Profiling in Research Batches

The assessment of purity and the identification of impurities are critical components in the development of any active pharmaceutical ingredient, including isotopically labeled compounds like Miglustat-d9 hydrochloride. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed to ensure the quality and consistency of research batches. veeprho.com These methods provide the necessary sensitivity and resolution to separate the main compound from any process-related impurities and degradation products.

The development of a robust chromatographic method is essential for accurately determining the purity of Miglustat-d9 hydrochloride. Method validation is typically performed to ensure parameters such as selectivity, linearity, repeatability, and limits of detection (LOD) and quantification (LOQ) are well-defined. nih.gov For instance, a validated method would demonstrate no interference from known degradants or excipients at the retention time of the main peak. nih.gov

A typical HPLC method for the analysis of Miglustat and its related substances would utilize a reverse-phase column. The conditions are optimized to achieve adequate separation of all potential impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Miglustat-d9 Hydrochloride

ParameterCondition
Column C18 reverse-phase column (e.g., Gemini C18, 2.1 mm x 50 mm, 5 µm)
Mobile Phase A gradient of methanol and water, both containing 0.01% of a 25% ammonium hydroxide solution
Flow Rate 600 µl/min
Column Temperature 40°C
Autosampler Temp. 20°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength or Mass Spectrometry (MS)

This table presents a hypothetical set of parameters based on established methods for the analysis of Miglustat. nih.govnih.gov

Impurity profiling involves the identification and quantification of all substances present in the research batch other than Miglustat-d9 hydrochloride. These impurities can originate from the synthetic process or from degradation of the compound. The FDA's review of the non-deuterated Miglustat highlights the importance of controlling for chiral process impurities. fda.gov Given the synthesis of Miglustat, several potential impurities are monitored.

Table 2: Potential Impurities in Research Batches of Miglustat-d9 Hydrochloride

Impurity NameType
L-ido MiglustatDiastereomeric impurity
Miglustat N-OxideOxidation/degradation product
mono-Benzyl MiglustatProcess-related impurity/precursor
di-Benzyl MiglustatProcess-related impurity/precursor
tri-Benzyl MiglustatProcess-related impurity/precursor
Tetrabenzyl MiglustatProcess-related impurity/precursor
N-Nitroso n-Butyl-D-GlucaminePotential process-related impurity

This table is a compilation of potential impurities based on commercially available reference standards. veeprho.com

For definitive identification of unknown peaks observed during HPLC analysis, LC-MS is an invaluable tool. The mass spectrometer can provide mass-to-charge ratio (m/z) data, which aids in the structural elucidation of impurities. For Miglustat, a triple stage quadrupole mass spectrometer operating in APCI mode has been used, monitoring the transition of m/z 220.1 → 158.0. nih.gov A similar approach would be applicable for Miglustat-d9 hydrochloride, with adjustments for the mass difference due to deuteration.

The stability of the compound under various conditions is also assessed using these chromatographic techniques. For example, HPLC analysis has been used to confirm that no degradants were formed when Miglustat was stored under refrigerated conditions, even though a color change was observed. nih.govdovepress.com This demonstrates the ability of the method to distinguish between physical changes and chemical degradation.

Comparative Preclinical Investigations and Structure Property Relationship Studies

Comparison of Deuterated vs. Unlabeled Miglustat (B1677133) in Preclinical ADME Studies (e.g., metabolic stability, PK profiles)

Specific preclinical studies directly comparing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Miglustat-d9 hydrochloride and its unlabeled counterpart, Miglustat, are not available in the peer-reviewed literature. However, we can infer the potential advantages of deuteration based on general principles and data from the unlabeled compound.

The rationale for developing Miglustat-d9 hydrochloride would be to potentially further minimize any minor metabolic pathways that may exist, thereby increasing its systemic exposure and potentially reducing inter-individual variability in its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Unlabeled Miglustat in Rats (Intravenous Administration)

ParameterValueUnit
Clearance (CL) 0.4 - 0.5L/h/kg
Volume of Distribution (Vd) 1.0 - 1.2L/kg
Terminal Half-life (t½) 1.8 - 2.1h

Data derived from studies on unlabeled Miglustat in rats. nih.gov

A hypothetical preclinical study comparing Miglustat-d9 to unlabeled Miglustat would likely involve in vitro metabolic stability assays using liver microsomes or hepatocytes from various species, including humans. bioivt.com Such a study would aim to quantify the rate of metabolism of both compounds. A slower rate of metabolism for Miglustat-d9 would be indicative of a positive deuterium (B1214612) kinetic isotope effect.

Subsequent in vivo pharmacokinetic studies in animal models, such as rats or mice, would be necessary to confirm these in vitro findings. These studies would compare key pharmacokinetic parameters like maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½) following oral and intravenous administration of both compounds. An increase in AUC and t½ for Miglustat-d9 would suggest improved systemic exposure and a longer duration of action.

Investigation of Deuterium Isotope Effects on Biological Activity and Pathway Modulation in In Vitro Models

There is no specific published research investigating the deuterium isotope effects of Miglustat-d9 hydrochloride on its biological activity and pathway modulation in in vitro models.

Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. nih.gov The therapeutic effect of Miglustat is based on reducing the rate of glycosphingolipid synthesis, a strategy known as substrate reduction therapy.

A key question for any deuterated compound is whether the isotopic substitution alters its intrinsic pharmacological activity. In vitro assays measuring the inhibitory potency of Miglustat-d9 against glucosylceramide synthase would be essential. It is generally anticipated that deuteration at positions not directly involved in the binding interaction with the target enzyme would not significantly alter the compound's potency. Therefore, it would be expected that Miglustat-d9 would exhibit a similar inhibitory concentration (IC50) against glucosylceramide synthase as unlabeled Miglustat.

Comparative Analysis with Other Glycosyltransferase Inhibitors or Related Compounds in Preclinical Systems

While direct preclinical comparisons of Miglustat-d9 hydrochloride with other glycosyltransferase inhibitors are not available, there is information comparing unlabeled Miglustat with another oral substrate reduction therapy, eliglustat.

Eliglustat is a more potent and specific inhibitor of glucosylceramide synthase than Miglustat, with a half-maximal inhibitory concentration (IC50) that is approximately three orders of magnitude lower. nih.gov In preclinical models, both compounds have demonstrated the ability to reduce the accumulation of glycosphingolipids. For instance, in a mouse model of Niemann-Pick type C disease, both Miglustat and a more potent iminosugar-based inhibitor of glucosylceramide synthase, Genz-529468, improved motor function, reduced central nervous system inflammation, and increased longevity. nih.gov

Table 2: Comparison of In Vitro Potency of Unlabeled Miglustat and Eliglustat

CompoundTarget EnzymeIC50
Miglustat Glucosylceramide Synthase10–50 µM
Eliglustat Glucosylceramide Synthase~25 nM

Data represents the half-maximal inhibitory concentration (IC50). nih.gov

Studies on Structurally Modified Deuterated Analogues for Mechanistic Insights

There are no published studies on structurally modified deuterated analogues of Miglustat aimed at providing mechanistic insights.

The synthesis and evaluation of various deuterated analogues of a parent compound can be a valuable tool to understand its structure-activity relationship (SAR) and metabolic pathways. By strategically placing deuterium at different positions of the Miglustat molecule, researchers could probe which sites are most susceptible to metabolism. For example, if deuteration at a specific position leads to a significant improvement in metabolic stability, it would suggest that this position is a primary site of metabolic attack for the unlabeled compound.

Such studies could also provide insights into the mechanism of action and potential off-target effects. While the primary mechanism of Miglustat is the inhibition of glucosylceramide synthase, some research suggests it may also have off-target effects, such as the inhibition of the non-lysosomal glucosylceramidase, Gba2. nih.gov Investigating how deuteration at different positions affects these off-target activities could provide a more complete understanding of the compound's pharmacological profile. The design and synthesis of such deuterated analogues would be a critical first step in these investigations. nih.govnih.gov

Emerging Research Applications and Methodological Innovations

Integration of Omics Technologies (Proteomics, Metabolomics, Lipidomics) with Deuterated Compound Profiling

The use of deuterated compounds like Miglustat-d9 hydrochloride is becoming increasingly valuable in "omics" research, which involves the comprehensive analysis of biological molecules. In metabolomics, for instance, deuterium-labeled compounds help researchers trace the metabolic pathways of drugs and other substances within an organism. This allows for a detailed understanding of how compounds are absorbed, distributed, metabolized, and excreted.

Stable isotope labeling, including deuteration, is a key technique in proteomics for the quantitative analysis of proteins. While not specific to Miglustat-d9 hydrochloride, the principle of using isotopically labeled compounds as internal standards is fundamental. This approach enables the precise measurement of protein expression levels, providing insights into cellular processes and disease mechanisms.

In lipidomics, the study of cellular lipids, deuterated standards are crucial for accurate quantification. Given that Miglustat (B1677133) affects glycosphingolipid metabolism, the use of Miglustat-d9 hydrochloride could serve as a valuable tool for tracing the dynamics of specific lipid species and understanding the broader impact of glucosylceramide synthase inhibition on the lipidome.

A novel approach termed "Deuteromics" combines deuterium (B1214612) oxide (D₂O) dosing with advanced isotope measurement techniques to simultaneously investigate multiple metabolic pathways. This method is particularly useful for studying substrates with slow turnover rates, such as fatty acids and amino acids in tissues.

Development of Novel Research Tools and Probes based on Miglustat - d9 Hydrochloride

Deuterated compounds are increasingly being developed as chemical probes to investigate biological systems. These "mutated" chemicals provide a way to understand protein function and cellular states. Miglustat-d9 hydrochloride, as a deuterated analog of a known enzyme inhibitor, has the potential to be developed into a more stable and specific probe for studying glucosylceramide synthase and related pathways.

The development of such probes can involve attaching fluorescent tags or biotin (B1667282) labels to the deuterated molecule, allowing for visualization and isolation of target proteins and complexes. The enhanced metabolic stability of the deuterated core can lead to probes with longer half-lives and improved pharmacokinetic properties, making them more effective tools for both in vitro and in vivo studies.

Key Characteristics of Deuterated Research Probes:

CharacteristicDescription
Enhanced Metabolic Stability The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to slower metabolic breakdown.
Longer Half-Life Reduced metabolism can result in a longer biological half-life, allowing for extended observation periods.
Minimal Structural Change Deuteration is the smallest possible structural modification to a molecule, preserving its biological activity.
Tracing Capabilities The mass difference allows for easy detection and tracing using mass spectrometry.

Applications in Systems Biology and Network Pharmacology Research

Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds like Miglustat-d9 hydrochloride can be utilized to perturb these systems in a controlled manner and observe the resulting network-wide effects. By tracing the metabolic fate of the deuterated compound and analyzing downstream changes in the proteome, metabolome, and lipidome, researchers can build more accurate models of cellular networks.

Network pharmacology focuses on understanding drug action from a network perspective. The altered pharmacokinetic profile of a deuterated drug can influence its interaction with multiple targets and pathways. Studying these effects with Miglustat-d9 hydrochloride can provide a deeper understanding of its mechanism of action beyond the primary target, glucosylceramide synthase, and potentially uncover new therapeutic applications.

Advancements in In Vitro to In Vivo Extrapolation (IVIVE) Methodologies using Deuterated Compounds

In vitro to in vivo extrapolation (IVIVE) is a critical process in drug development that aims to predict the in vivo behavior of a compound from in vitro data. Deuterated compounds are proving to be valuable tools in refining IVIVE models.

By comparing the in vitro metabolism of a deuterated compound and its non-deuterated counterpart in systems like liver microsomes or hepatocytes, researchers can quantify the kinetic isotope effect. This information helps in building more accurate physiologically based pharmacokinetic (PBPK) models that can better predict human pharmacokinetics. The use of deuterated compounds allows for a more precise estimation of metabolic clearance, which is a key parameter in IVIVE.

Exploration of Miglustat - d9 as a Reference Standard for Assay Development and Quality Control

Stable isotope-labeled compounds, including deuterated ones, are widely used as internal standards in analytical chemistry for their ability to mimic the analyte of interest. Miglustat-d9 hydrochloride is suitable for use as a reference standard in the development and quality control of analytical assays for Miglustat.

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the deuterated internal standard to a sample allows for accurate quantification of the non-deuterated drug, correcting for variations in sample preparation and instrument response. The high isotopic purity of commercially available Miglustat-d9 hydrochloride ensures its reliability for these applications.

Applications of Miglustat-d9 Hydrochloride as a Reference Standard:

ApplicationDescription
Assay Development Used to optimize and validate new analytical methods for the detection and quantification of Miglustat.
Quality Control Included in routine sample analysis to ensure the accuracy and precision of the measurements.
Pharmacokinetic Studies Serves as an internal standard for the quantification of Miglustat in biological matrices like plasma and tissue.
Metabolite Identification Can be used to help distinguish between the parent drug and its metabolites in mass spectrometry analysis.

Ethical Considerations and Regulatory Science in Preclinical Research

Animal Welfare and Ethical Guidelines in In Vivo Studies

In vivo studies are indispensable for evaluating the physiological effects of compounds like Miglustat-d9 hydrochloride. The ethical use of animals in such research is a fundamental requirement. Preclinical studies involving Miglustat (B1677133) would likely utilize animal models that replicate the pathophysiology of specific lysosomal storage diseases, such as Niemann-Pick type C (NPC) or Gaucher disease. nih.gov The BALB/c NPC1-/- mouse, for instance, is a well-described animal model for NPC disease. nih.gov The selection of an appropriate animal model is a critical ethical and scientific consideration, as it should accurately reflect the human condition to maximize the translational value of the research while minimizing unnecessary animal use. nih.gov

Key ethical guidelines governing in vivo research are often centered around the "3Rs" principle: Replacement, Reduction, and Refinement.

Replacement: This principle encourages the use of non-animal methods whenever possible. However, for complex systemic diseases that Miglustat targets, whole-animal models remain necessary to understand the compound's effects on multiple organ systems.

Reduction: This involves using the minimum number of animals required to obtain statistically significant and scientifically valid data. Careful experimental design and statistical analysis are crucial to achieve this.

Refinement: This principle focuses on minimizing any pain, suffering, or distress to the animals. This includes providing appropriate housing, handling, and veterinary care, as well as using the least invasive procedures available.

All research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These committees are responsible for ensuring that all proposed animal studies are ethically justified and comply with national and international regulations.

Ethical Principle Application in Preclinical Research of Miglustat-d9 hydrochloride
Replacement Utilize in vitro models (e.g., cell cultures) for initial screening where feasible, but acknowledge the necessity of in vivo models for systemic disease studies.
Reduction Employ robust statistical planning to determine the smallest necessary sample size of animal models (e.g., NPC1-/- mice) for efficacy and pharmacokinetic studies.
Refinement Implement humane endpoints, provide environmental enrichment, and use experienced personnel to handle animals and administer the compound to minimize distress.
IACUC Approval Submit detailed study protocols for ethical review, justifying the use of animals and outlining all procedures to ensure animal welfare.

Data Integrity and Reproducibility in Preclinical Research

Data integrity and reproducibility are the cornerstones of credible scientific research. In the context of preclinical studies with Miglustat-d9 hydrochloride, ensuring the quality and reliability of the data generated is essential for making informed decisions about further development.

Data integrity refers to the completeness, consistency, and accuracy of data throughout its lifecycle. This includes the meticulous recording of all experimental procedures, raw data, and analyses. For a compound like Miglustat-d9 hydrochloride, this would involve precise documentation of its synthesis, purification, and characterization, as well as detailed records of its administration and the resulting biological effects in animal models.

Reproducibility is the ability of an independent researcher to obtain the same results when following the identical experimental protocol. A lack of reproducibility in preclinical research is a significant concern, and several factors can contribute to it, including insufficient reporting of methods and selective reporting of results. sciencedaily.com To enhance reproducibility in studies involving Miglustat-d9 hydrochloride, researchers should:

Develop and follow detailed Standard Operating Procedures (SOPs): SOPs should be in place for every aspect of the study, from animal handling and compound administration to data collection and analysis.

Practice transparent and comprehensive reporting: All experimental details, including the specific strain of animal models used, housing conditions, and the exact formulation of the test article, should be clearly documented and reported.

Ensure proper blinding and randomization: To minimize bias, experimental groups should be randomized, and where possible, researchers should be blinded to the treatment allocation.

The use of a deuterated compound like Miglustat-d9 hydrochloride as an internal standard in pharmacokinetic studies is a key application that directly contributes to data integrity and reproducibility by allowing for more accurate quantification of the non-deuterated drug.

Aspect Key Considerations for Miglustat-d9 hydrochloride Research
Data Recording Use of controlled laboratory notebooks and electronic records with audit trails to document all experimental parameters and results.
Methodological Transparency Detailed description of the synthesis and characterization of Miglustat-d9 hydrochloride, including its isotopic purity.
Experimental Design Clear articulation of the randomization and blinding procedures used in animal studies.
Data Analysis Pre-specified statistical analysis plans to prevent p-hacking and selective reporting of outcomes.

Quality Control and Good Laboratory Practice (GLP) Principles in Research Compound Handling

The handling of research compounds like Miglustat-d9 hydrochloride in preclinical studies intended for regulatory submission must adhere to the principles of Good Laboratory Practice (GLP). GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. europa.eusafetyculture.comfda.gov The goal of GLP is to ensure the quality, integrity, and reliability of non-clinical safety data. safetyculture.com

Key GLP principles applicable to the handling of Miglustat-d9 hydrochloride include:

Test and Reference Items: There must be proper characterization of the test item (Miglustat-d9 hydrochloride) and any reference items. This includes data on their identity, purity, stability, and concentration. A Certificate of Analysis (CoA) should be available for each batch.

Facilities and Equipment: Facilities must be of suitable size, construction, and location to facilitate the proper conduct of the study. safetyculture.com Equipment used for the administration of the compound and for analytical procedures must be properly calibrated and maintained.

Standard Operating Procedures (SOPs): Written SOPs for all routine procedures must be in place and followed. This includes procedures for the receipt, storage, and handling of the test compound, as well as for its formulation and administration.

Quality Assurance Unit (QAU): A QAU, independent of the study conduct, is required to monitor the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. huberlab.ch

The use of a deuterated compound requires specific quality control measures to verify its isotopic purity and stability, ensuring that it performs as intended, for example, as an internal standard in bioanalytical assays.

GLP Principle Application to Miglustat-d9 hydrochloride
Characterization Full documentation of the chemical identity, purity (chemical and isotopic), and stability of each batch of Miglustat-d9 hydrochloride. rndsystems.com
Handling and Storage Strict adherence to SOPs for the receipt, logging, storage (e.g., at -20°C as recommended for some formulations), and dispensing of the compound to prevent contamination or degradation. rndsystems.com
Formulation Documented procedures for the preparation of dosing formulations, including verification of concentration and homogeneity.
Archiving Secure archiving of all raw data, documentation, protocols, and reports related to the preclinical studies for the required retention period. safetyculture.com

Future Directions and Research Gaps in Academic Study of Miglustat D9 Hydrochloride

Further Elucidation of Subtle Deuterium (B1214612) Isotope Effects on Biological Systems

The substitution of hydrogen with deuterium, a stable isotope, is known to influence the pharmacokinetic and metabolic profiles of drugs due to the kinetic isotope effect. medchemexpress.comnih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.govnih.gov For Miglustat-d9 hydrochloride, the nine deuterium atoms on the butyl chain present a unique opportunity to study these effects in detail.

Future research should focus on:

Comparative Metabolism Studies: Investigating whether the deuteration of the N-butyl group leads to any significant alterations in the metabolic pathways of Miglustat (B1677133). While Miglustat itself is not extensively metabolized, subtle metabolic products could be affected. drugbank.com

Enzyme Interaction Kinetics: A detailed kinetic analysis could reveal if Miglustat-d9 hydrochloride exhibits a different binding affinity or inhibitory constant (Ki) for its target enzyme, glucosylceramide synthase, compared to its non-deuterated counterpart. medscape.comwikipedia.orgpatsnap.com

Off-Target Effects: Researchers could explore whether the altered metabolic stability of the deuterated compound leads to any unforeseen interactions with other biological molecules or pathways, potentially uncovering new pharmacological properties or safety considerations.

These studies would contribute valuable data to the broader understanding of how isotopic substitution can subtly modulate the biological activity of a drug molecule.

Exploration of Novel Research Applications Beyond Current Scope

Currently, the primary use of Miglustat-d9 hydrochloride is as an internal standard in mass spectrometry-based analyses. caymanchem.com However, its nature as a stable isotope-labeled compound opens the door to several other sophisticated research applications. simsonpharma.com

Potential novel applications to be explored:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Co-administering Miglustat and Miglustat-d9 hydrochloride in preclinical models would allow for highly precise "micro-dosing" or "tracer" studies. This can help in meticulously tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug without the need for radioactive labeling. simsonpharma.com

Mechanism of Action Studies: The deuterated compound can be used as a probe to investigate the finer details of the drug-enzyme interaction. For instance, advanced analytical techniques could track the fate of the deuterated butyl group during the binding and potential dissociation from glucosylceramide synthase. princeton.edu

Elucidation of Biosynthetic Pathways: As a stable isotope tracer, Miglustat-d9 hydrochloride could be employed to follow the intricate pathways of glycosphingolipid biosynthesis and turnover within cellular systems, providing insights into the broader effects of enzyme inhibition. simsonpharma.comprinceton.edu

Integration of Artificial Intelligence and Machine Learning in Preclinical Data Analysis

For Miglustat-d9 hydrochloride, AI and ML could be integrated in the following ways:

Predictive Toxicology: ML algorithms can be trained on existing toxicological data to predict potential off-target effects or toxic metabolites of the deuterated compound, thereby streamlining safety assessments. annexpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can be used to build sophisticated QSAR models that correlate the structural modifications (i.e., deuteration) with changes in biological activity. This could help in designing future deuterated analogs with optimized properties.

Analysis of High-Content Imaging Data: When studying the effects of the compound in cell-based models, AI-powered image analysis can quantify subtle changes in cellular morphology, lipid droplet accumulation, and other phenotypic markers with high precision and throughput. annexpublishers.com

Identification of New Research Questions and Hypotheses in Biochemical Research

Building upon the aforementioned future directions, the study of Miglustat-d9 hydrochloride can stimulate a range of new research questions and hypotheses in biochemistry and pharmacology.

Key questions for future investigation include:

Does the kinetic isotope effect imparted by deuteration on the N-butyl group of Miglustat-d9 hydrochloride alter its residence time at the active site of glucosylceramide synthase?

Can the subtle changes in the lipophilicity and metabolic stability of Miglustat-d9 hydrochloride influence its transport across the blood-brain barrier compared to the non-deuterated form?

Could the deuteration pattern in Miglustat-d9 hydrochloride be optimized using computational models to maximize its metabolic stability without compromising its inhibitory activity?

Do long-term studies in advanced preclinical models reveal any differences in the cellular adaptation mechanisms to treatment with Miglustat versus Miglustat-d9 hydrochloride?

Q & A

Q. What are the key structural and physicochemical properties of Miglustat-d9 hydrochloride that influence its stability and handling in experimental settings?

Miglustat-d9 hydrochloride (C₁₀H₁₃D₉ClNO₄) incorporates nine deuterium atoms, replacing hydrogen in specific positions, which alters its molecular weight and isotopic signature compared to non-deuterated Miglustat. Deuterium substitution can affect hydrogen bonding, solubility, and metabolic stability . Storage at -20°C in anhydrous solvents (e.g., DMSO) is critical to prevent hydrolysis and maintain stability. Reconstitution protocols should prioritize inert atmospheres to minimize deuterium exchange with ambient moisture .

Q. How should researchers optimize storage and reconstitution protocols for Miglustat-d9 hydrochloride to ensure compound integrity in longitudinal studies?

Store lyophilized powder at -20°C in airtight, light-resistant containers. For reconstitution, use deuterium-depleted solvents to avoid isotopic dilution. Pre-cool solvents to 4°C to reduce thermal degradation. Validate stability via LC-MS every 3 months to monitor deuterium retention and degradation products .

Q. What in vitro assays are most suitable for quantifying Miglustat-d9 hydrochloride’s inhibitory activity against glucosylceramide synthase (GCS)?

Use fluorescence-based enzymatic assays with C6-NBD-ceramide as a substrate. Include non-deuterated Miglustat as a control to differentiate isotopic effects on enzyme kinetics. Normalize activity using a deuterated internal standard (e.g., Miglitol-d4) to account for matrix interference .

Advanced Research Questions

Q. What experimental strategies are recommended to differentiate the pharmacokinetic behavior of Miglustat-d9 hydrochloride from its non-deuterated counterpart in in vivo models?

Conduct crossover studies in rodents, administering equimolar doses of Miglustat-d9 and non-deuterated Miglustat. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to track deuterium-specific fragmentation patterns. Compare AUC, half-life, and tissue distribution, noting deuterium’s impact on metabolic clearance .

Q. How can mass spectrometry parameters be adjusted to accurately quantify Miglustat-d9 hydrochloride in biological matrices while distinguishing it from endogenous isomers?

Optimize MS ionization (e.g., ESI+) and collision energy to enhance detection of the deuterated parent ion (m/z 256.7 → 238.1). Employ high-resolution mass spectrometry (HRMS) to resolve isotopic clusters from background noise. Validate specificity using stable isotope-labeled internal standards (e.g., [¹³C]-Miglustat) .

Q. What statistical approaches are appropriate for reconciling contradictory data on the tissue-specific efficacy of Miglustat-d9 hydrochloride observed across different neurodegenerative models?

Apply mixed-effects models to account for inter-model variability (e.g., EAE vs. PD models). Use meta-analysis frameworks to pool data, weighting studies by sample size and methodological rigor. Stratify results by deuterium retention rates measured via isotope ratio mass spectrometry (IRMS) .

Q. How should researchers design crossover studies to evaluate the reversibility of Miglustat-d9 hydrochloride’s metabolic effects in conditional knockout models?

Employ a washout period (≥5 half-lives) after Miglustat-d9 treatment in Pla2g4 knockout mice. Monitor glucosylceramide levels via lipidomics and compare to wild-type cohorts. Use paired t-tests with Bonferroni correction to assess recovery of enzymatic activity post-treatment .

Methodological Considerations

  • Isotopic Integrity : Validate deuterium retention in Miglustat-d9 using NMR or IRMS before and after experiments to confirm isotopic purity .
  • Control Groups : Include non-deuterated Miglustat and vehicle controls to isolate isotopic effects from pharmacological activity .
  • Data Validation : Cross-reference findings with orthogonal techniques (e.g., immunohistochemistry for GCS inhibition) to mitigate assay-specific biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.